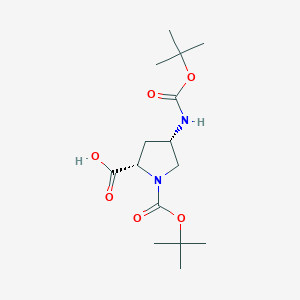

(2S,4S)-Boc-4-(boc-amino)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2S,4S)-Boc-4-(boc-amino)-proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that plays a crucial role in the folding of proteins. This particular derivative is protected by Boc (tert-butyloxycarbonyl) groups, which are commonly used in peptide synthesis to protect the amine functionalities during the coupling reactions. The presence of Boc groups allows for the selective deprotection and coupling of amino acids in the synthesis of peptides.

Synthesis Analysis

The synthesis of related proline derivatives has been described in the literature. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction, which is a key step in incorporating a perfluoro-tert-butyl group into the proline structure . Although the exact synthesis of (2S,4S)-Boc-4-(boc-amino)-proline is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of Boc-protection and subsequent reactions to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of proline derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen. This ring structure is responsible for the unique conformational properties of proline and its derivatives. The substitution at the 4-position, as in the case of (2S,4S)-Boc-4-(boc-amino)-proline, can influence the overall conformation of the molecule and its ability to adopt certain secondary structures when incorporated into peptides .

Chemical Reactions Analysis

Proline and its derivatives are known to participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc groups in (2S,4S)-Boc-4-(boc-amino)-proline can be removed under acidic conditions, allowing the amino group to react with carboxylic acids or their activated esters to form peptide bonds. The unique reactivity of proline residues, due to their cyclic structure, can also affect the rate of peptide bond formation and the positioning of the nascent peptide chain in the ribosomal exit tunnel during protein synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives are influenced by their conformational rigidity and the presence of protective groups. The Boc groups increase the steric bulk and hydrophobicity of the molecule, which can affect its solubility and reactivity. The cyclic structure of proline residues makes them particularly rigid compared to other amino acids, which can influence the overall structure and stability of peptides and proteins containing these residues .

Scientific Research Applications

1. Applications in NMR Probing and Medicinal Chemistry

(2S,4S)-Boc-4-(boc-amino)-proline, as a derivative of proline, finds its application in the field of Nuclear Magnetic Resonance (NMR) probing and medicinal chemistry. For instance, its related variants, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, were synthesized and incorporated in model peptides. These peptides exhibited distinct conformational preferences and were sensitively detected by 19F NMR, suggesting potential use in probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

2. Role in PET Investigations and Radiochemistry

The compound also plays a role in Positron Emission Tomography (PET) investigations and radiochemistry. A synthesis of its related isotopes, including (2S,4S)-4-[18F]fluoroproline, was developed for clinical applications. This demonstrates its utility in the production of radiotracers for PET, an important tool in medical imaging (Hamacher, 1999).

3. Use in Peptide Synthesis

(2S,4S)-Boc-4-(boc-amino)-proline finds significant application in peptide synthesis. Its derivatives have been used to produce various protected forms of amino acids, usable in classical peptide synthesis. This demonstrates its versatility and importance in synthesizing peptides for research and therapeutic purposes (Demange, Ménez, & Dugave, 1998).

4. Implications in Collagen Stability

This compound also has implications in understanding and manipulating collagen stability. Research involving substituted proline analogues, such as (2S,4S)-4-hydroxyproline, has provided insights into the conformation of collagen, which is crucial for its stability and function in biological systems (Jenkins et al., 2004).

Safety And Hazards

properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSUHFDJACIAC-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612629 |

Source

|

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-Boc-4-(boc-amino)-proline | |

CAS RN |

254881-69-1 |

Source

|

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)